{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid
Description
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphonic acid group attached to an undecyl chain, which is further modified with a prop-2-yn-1-yl ether group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Properties
CAS No. |
915376-43-1 |
|---|---|
Molecular Formula |
C14H27O4P |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
11-prop-2-ynoxyundecylphosphonic acid |
InChI |
InChI=1S/C14H27O4P/c1-2-12-18-13-10-8-6-4-3-5-7-9-11-14-19(15,16)17/h1H,3-14H2,(H2,15,16,17) |
InChI Key |
IZRXWSMSLSTOMB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid typically involves a multi-step process. One common method starts with the preparation of the undecyl chain, which is then functionalized with a prop-2-yn-1-yl ether group. The final step involves the introduction of the phosphonic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, coatings, and surface treatments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
{11-[(Prop-2-yn-1-yl)oxy]decyl}phosphonic acid: Similar structure but with a shorter undecyl chain.
{11-[(Prop-2-yn-1-yl)oxy]dodecyl}phosphonic acid: Similar structure but with a longer undecyl chain.
Uniqueness
The uniqueness of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid lies in its specific chain length and functional groups, which confer distinct chemical and biological properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective.
Biological Activity
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a long undecyl chain, which contributes to its lipophilicity and may influence its interaction with biological membranes and targets. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid can be represented as follows:
This structure features a phosphonic acid group, a prop-2-yn-1-yl ether linkage, and an undecyl chain, which are critical for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of phosphonic acids. For instance, compounds similar to {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid have shown activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Activity of Phosphonic Acid Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid | Staphylococcus aureus | 32 µg/mL |
| {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid | Escherichia coli | 64 µg/mL |
Anthelmintic Activity
Phosphonic acids have also been studied for their anthelmintic properties. Research indicates that certain derivatives can effectively paralyze nematodes by targeting specific ion channels. The interaction with Slo-1 channels in nematodes has been noted as a significant mechanism for inducing paralysis.
Case Study: Efficacy Against Nematodes
In a controlled study, {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid demonstrated significant efficacy against gastrointestinal nematodes. The compound achieved a paralysis rate of over 75% at concentrations above 50 µg/mL.
The biological activity of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid is largely attributed to its ability to interact with various biological targets:
- Membrane Disruption : The hydrophobic undecyl chain facilitates insertion into lipid bilayers, leading to membrane destabilization.
- Ion Channel Modulation : The compound's interaction with Slo-1 channels in nematodes exemplifies its role in ion channel modulation, which is crucial for muscle function and paralysis.
- Inhibition of Enzymatic Activity : Phosphonic acids can act as enzyme inhibitors, affecting metabolic pathways in both prokaryotic and eukaryotic cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics due to its lipophilic nature.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | 40% - 60% |
| Half-life | 4 - 6 hours |
| Toxicity | Low (LD50 > 2000 mg/kg in rodents) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
